molecular formula C14H22ClN B8265843 N,N-dibutyl-4-chloroaniline

N,N-dibutyl-4-chloroaniline

Cat. No.: B8265843
M. Wt: 239.78 g/mol
InChI Key: BCAHAACEAZKVCH-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₁₄H₂₂ClN, with a molecular weight of approximately 239.79 g/mol. The butyl groups impart significant steric bulk and lipophilicity, distinguishing it from smaller alkyl-substituted analogs. This compound is likely utilized in organic synthesis, agrochemicals, or pharmaceuticals, where bulky substituents are required to modulate reactivity or bioavailability .

Properties

IUPAC Name

N,N-dibutyl-4-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN/c1-3-5-11-16(12-6-4-2)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAHAACEAZKVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Scientific Research Applications

Chemistry: N,N-dibutyl-4-chloroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and polymers .

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its antimicrobial and antifungal properties .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .

Industry: this compound is utilized in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Compounds Compared :

4-Chloro-N,N-dimethylaniline (C₈H₁₀ClN, 155.63 g/mol)

N,N-Diethyl-4-nitrosoaniline HCl (C₁₀H₁₄N₂O·HCl, 214.70 g/mol)

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitrobenzenamine (C₁₄H₁₂Cl₂N₂O₃, 335.17 g/mol)

N,N-Bis(2-chloroethyl)-4-methylaniline (C₁₁H₁₅Cl₂N, 232.15 g/mol)

Table 1: Structural and Electronic Comparisons
Compound Substituents Molecular Weight (g/mol) Key Properties
N,N-Dibutyl-4-chloroaniline -N(C₄H₉)₂, -Cl (para) ~239.79 High lipophilicity, steric hindrance
4-Chloro-N,N-dimethylaniline -N(CH₃)₂, -Cl (para) 155.63 Smaller size, higher reactivity
N,N-Diethyl-4-nitrosoaniline HCl -N(C₂H₅)₂, -NO (para), HCl 214.70 Nitroso group enables redox reactivity
N,N-Bis(2-chloroethyl)-4-methylaniline -N(CH₂CH₂Cl)₂, -CH₃ (para) 232.15 Reactive chloroethyl groups, alkylation

Electronic Effects :

  • The chloro group in this compound is electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. This contrasts with methoxy (electron-donating) or nitroso (redox-active) groups in analogs like and , respectively .
  • Butyl vs. Methyl/Diethyl Groups : The bulky dibutyl groups in the target compound reduce nucleophilic substitution rates compared to smaller dimethyl or diethyl analogs (e.g., 4-Chloro-N,N-dimethylaniline), as seen in photochemical studies where dimethyl derivatives undergo photoheterolysis more readily .
Photochemical Behavior
  • N,N-Dimethyl-4-chloroaniline () undergoes photoheterolysis to generate a phenyl cation, which reacts with dienes to form cycloadducts. In contrast, this compound’s bulkier substituents likely hinder such reactions due to steric shielding of the N–Cl bond .
Nucleophilic Substitution
  • N,N-Bis(2-chloroethyl)-4-methylaniline () contains reactive chloroethyl groups, making it prone to alkylation reactions. The dibutyl analog lacks such reactive sites, favoring instead applications requiring stability or slow release .
Nitroso and Nitro Derivatives
  • N,N-Diethyl-4-nitrosoaniline HCl () participates in redox and coupling reactions due to the nitroso group. Conversely, nitro-substituted analogs like 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitrobenzenamine () exhibit strong electron-withdrawing effects, directing further substitutions to specific ring positions .

Physicochemical Properties

  • Lipophilicity : this compound’s logP value is higher than dimethyl or diethyl analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Melting Points : Bulky substituents generally lower melting points. For example, N-(4-Chlorophenyl)-2-nitroaniline () has a nitro group that increases rigidity and melting point compared to the dibutyl analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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